molecular formula C11H14O2 B8355144 4-Methyl-7-methoxy-3,4-dihydro-2H-1-benzopyran

4-Methyl-7-methoxy-3,4-dihydro-2H-1-benzopyran

Cat. No. B8355144
M. Wt: 178.23 g/mol
InChI Key: KTSMDFCWNABPSP-UHFFFAOYSA-N
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Patent
US04159273

Procedure details

The alkene mixture of step (b) (29 g) was dissolved in ethanol (300 ml) and hydrogenated in the presence of 5% palladium on charcoal (1.0 g) at 45 psi; until hydrogen uptake had ceased. The catalyst was filtered off through a supercel filter aid and the filtrate was evaporated to give the desired compound 29.2 g (99.4%). NMR and MS analysis were correct for the required compound.
[Compound]
Name
alkene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99.4%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:6]2[C:7]([CH3:11])=[CH:8][CH2:9][O:10][C:5]=2[CH:4]=1.[H][H]>C(O)C.[Pd]>[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:6]2[CH:7]([CH3:11])[CH2:8][CH2:9][O:10][C:5]=2[CH:4]=1

Inputs

Step One
Name
alkene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
29 g
Type
reactant
Smiles
COC1=CC2=C(C(=CCO2)C)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through a supercel
FILTRATION
Type
FILTRATION
Details
filter aid
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(C(CCO2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 29.2 g
YIELD: PERCENTYIELD 99.4%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.